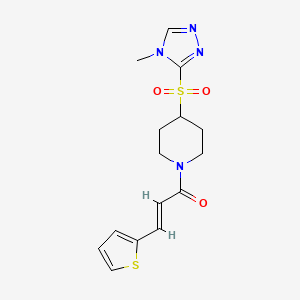

(E)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S2/c1-18-11-16-17-15(18)24(21,22)13-6-8-19(9-7-13)14(20)5-4-12-3-2-10-23-12/h2-5,10-11,13H,6-9H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTRHKOZXFCZKM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one represents a novel class of triazole-based compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : The 4-methyl-4H-1,2,4-triazole is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides in the presence of bases.

- Piperidine Derivative Formation : The piperidine moiety is constructed via nucleophilic substitution reactions involving piperidine derivatives and activated electrophiles.

- Final Coupling : The final product is obtained through coupling reactions that incorporate the thiophene and the propene moiety.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and piperidine moieties exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

| Compound | Target Pathogen | Activity |

|---|---|---|

| Example A | Xanthomonas axonopodis | Effective |

| Example B | Ralstonia solanacearum | Effective |

Cytotoxicity

The cytotoxic effects of triazole derivatives have been evaluated against a panel of cancer cell lines:

- National Cancer Institute Screening : Compounds structurally related to (E)-1-(4... have demonstrated varying degrees of cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents .

The biological mechanisms underlying the activity of (E)-1-(4... are multifaceted:

- Inhibition of Enzymatic Activity : Many triazole derivatives act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Interference with Cell Signaling : These compounds may disrupt signaling pathways critical for tumor growth and survival.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involving similar triazole compounds highlighted their potential use in treating fungal infections resistant to conventional therapies. In this study, derivatives were tested against strains of Candida and exhibited promising results in vitro .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with triazole and piperidine structures exhibit significant antimicrobial activity. For instance, derivatives of 4-methyl-4H-1,2,4-triazole have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . These findings suggest that (E)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may also possess similar antimicrobial properties.

Antifungal Activity

The compound has been evaluated for its antifungal activity against common pathogens. Studies have reported that triazole derivatives demonstrate potent antifungal effects comparable to established treatments . This positions this compound as a candidate for antifungal drug development.

Anticancer Potential

Triazole derivatives are known for their role in cancer therapeutics due to their ability to inhibit specific enzymes involved in tumor growth. The compound's structure suggests potential interactions with target proteins implicated in cancer pathways . Preliminary studies indicate that related triazoles exhibit chemopreventive properties, warranting further investigation into this compound's anticancer efficacy.

Material Science Applications

Beyond biological applications, this compound may have utility in material sciences. The incorporation of triazole units in polymers can enhance their thermal stability and mechanical properties. Recent studies have explored the nonlinear optical properties of triazole-based materials, indicating potential uses in photonic devices .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperidine derivatives for antimicrobial activity, compounds similar to (E)-1-(4-(triazolyl)sulfonyl)piperidine were tested against multiple bacterial strains. Results showed promising inhibition zones comparable to standard antibiotics .

Case Study 2: Antifungal Activity

A series of triazole derivatives were synthesized and tested for antifungal activity against Candida albicans. The results indicated that specific modifications to the triazole ring enhanced antifungal potency significantly .

Comparison with Similar Compounds

Structural and Electronic Features

Key structural analogs are summarized in Table 1 , with a focus on substituent variations and their implications.

Table 1 : Structural Comparison of Enone-Based Analogs

Physicochemical and Pharmacokinetic Properties

Solubility and logP

- The sulfonyl-piperidine-triazole group in the target compound increases polarity, likely improving aqueous solubility compared to analogs with hydrophobic substituents (e.g., naphthalene in or anthracene in ).

- (logP ~2.0) and the hydrophobic (E)-1-(5-methyl-1-(4-nitrophenyl)-... (logP ~4.5).

Metabolic Stability

- Sulfonated piperidine enhances metabolic resistance compared to furan-carbonyl-piperazine derivatives, which may undergo oxidative degradation .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions impact yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring, followed by sulfonylation of the piperidine moiety, and coupling with the thiophene-acryloyl group. Key steps include:

- N-alkylation or acylative coupling for piperidine functionalization (e.g., sulfonylation using 4-methyl-1,2,4-triazole-3-sulfonyl chloride under basic conditions).

- Knoevenagel condensation to introduce the (E)-configured enone system, requiring controlled temperature (60–80°C) and anhydrous solvents like DMF or THF .

- Catalysts such as cesium carbonate or triethylamine improve coupling efficiency . Yield optimization depends on solvent purity, reaction time, and inert atmosphere to prevent byproduct formation .

Q. How can researchers validate the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring and (E)-configuration of the enone via coupling constants (e.g., J = 15–16 Hz for trans-vinylic protons) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated for analogous triazole-chalcone derivatives .

Q. What solubility properties are critical for in vitro assays, and how can formulation challenges be addressed?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited aqueous solubility. For biological assays:

- Use DMSO stock solutions (<0.1% v/v) to avoid cellular toxicity.

- For in vivo studies, employ co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and selectivity for biological targets?

- Molecular Docking : Screen against kinase or GPCR targets using software like AutoDock Vina, focusing on interactions between the sulfonyl group and catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.